[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride
Overview
Description
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C8H10Cl2N4O and its molecular weight is 249.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Other 1,3,4-oxadiazole derivatives have been shown to exhibit a wide range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Biochemical Analysis
Biochemical Properties
[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride plays a significant role in biochemical reactions, particularly in the context of antimicrobial activity. This compound has been shown to interact with various enzymes and proteins, including bacterial enzymes that are crucial for cell wall synthesis. The interaction with these enzymes often results in the inhibition of their activity, thereby exerting an antimicrobial effect. Additionally, this compound can bind to specific proteins involved in cellular signaling pathways, modulating their function and influencing downstream biochemical processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, this compound disrupts cell wall synthesis, leading to cell lysis and death. In eukaryotic cells, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of bacterial enzymes, inhibiting their catalytic activity and preventing the synthesis of essential cellular components. This binding interaction is often facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, this compound can activate or inhibit specific signaling pathways by interacting with key proteins, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of efflux pumps in bacteria, which can reduce the compound’s efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antimicrobial activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to cellular damage and organ dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can then be excreted via the renal or biliary routes. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Additionally, the compound can bind to plasma proteins, which facilitates its distribution throughout the body. The localization and accumulation of this compound within specific tissues can significantly influence its biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance the compound’s efficacy by ensuring that it reaches its intended site of action within the cell. Additionally, the subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological effects .
Properties
IUPAC Name |
(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O.2ClH/c9-5-7-11-8(12-13-7)6-1-3-10-4-2-6;;/h1-4H,5,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVNMUUCUBOZQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.